molecular formula C13H16F2N2O B2475752 N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide CAS No. 2034561-24-3

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide

Cat. No.: B2475752
CAS No.: 2034561-24-3
M. Wt: 254.281
InChI Key: CPWBFGQXRJORSS-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a difluorocyclohexyl group attached to a pyridine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 6-methylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to particular enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide stands out due to its specific structural features, such as the difluorocyclohexyl group and the pyridine ring.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-9-2-3-10(8-16-9)12(18)17-11-4-6-13(14,15)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBFGQXRJORSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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